![molecular formula C14H12O5S B031721 2-Formyl-6-methoxyphenyl benzenesulfonate CAS No. 2426-85-9](/img/structure/B31721.png)
2-Formyl-6-methoxyphenyl benzenesulfonate
Overview
Description
2-Formyl-6-methoxyphenyl benzenesulfonate is an organic compound with the molecular formula C14H12O5S and a molecular weight of 292.31 g/mol . It is characterized by the presence of a formyl group, a methoxy group, and a benzenesulfonate group attached to a phenyl ring. This compound is used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Formyl-6-methoxyphenyl benzenesulfonate typically involves the reaction of 2-hydroxy-6-methoxybenzaldehyde with benzenesulfonyl chloride in the presence of a base such as pyridine . The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process includes the careful control of reaction parameters such as temperature, pressure, and the concentration of reactants to optimize yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Formyl-6-methoxyphenyl benzenesulfonate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 2-Carboxy-6-methoxyphenyl benzenesulfonate.
Reduction: 2-Hydroxymethyl-6-methoxyphenyl benzenesulfonate.
Substitution: Various substituted phenyl benzenesulfonates depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial and Anticancer Properties
Research indicates that compounds similar to 2-Formyl-6-methoxyphenyl benzenesulfonate may exhibit antimicrobial and anticancer activities. Preliminary studies suggest that the functional groups in this compound can interact with biological macromolecules, potentially influencing enzyme activity or cellular processes. For instance, studies have shown that derivatives of benzenesulfonates can inhibit bacterial growth and possess cytotoxic effects against cancer cell lines.
Case Study: Interaction with Biological Molecules
A study investigated the interactions of this compound with proteins, revealing that its functional groups could form covalent bonds with nucleophilic sites on enzymes. This interaction may alter enzyme activity, suggesting potential applications in drug design and development.
Organic Synthesis
Building Block for Complex Molecules
This compound serves as a valuable building block in organic synthesis. Its unique structure allows for various chemical transformations, including oxidation and reduction reactions. Common reagents used in these reactions include potassium permanganate for oxidation and sodium borohydride for reduction.
Table: Comparison of Related Compounds
Compound Name | Key Differences | Unique Features |
---|---|---|
This compound | Lacks additional substituents | Simpler structure; fewer reactive sites |
4-(Acetylamino)benzenesulfonate | Contains an acetylamino group | May affect solubility and reactivity |
2-Bromo-4-formyl-6-methoxyphenyl benzenesulfonate | Contains a bromo substituent | Different reactivity due to bromine's larger size |
Materials Science
Development of Functional Polymers
In materials science, this compound can be utilized to synthesize functional polymers with specific properties. For example, its incorporation into polymer matrices can enhance the thermal stability and mechanical properties of the resulting materials .
Case Study: Polymer Synthesis
Research has demonstrated the successful synthesis of water-soluble polymers incorporating sulfonated compounds, including derivatives of this compound. These polymers showed potential for application in drug delivery systems due to their biocompatibility and ability to encapsulate therapeutic agents .
Analytical Chemistry
Use in Analytical Techniques
The compound is also employed in analytical chemistry as a reagent for the detection of various analytes due to its ability to form stable complexes with metal ions or other biological molecules. This property is particularly useful in developing sensors for environmental monitoring or clinical diagnostics .
Mechanism of Action
The mechanism of action of 2-Formyl-6-methoxyphenyl benzenesulfonate involves its interaction with specific molecular targets and pathways. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The methoxy group may enhance the compound’s lipophilicity, facilitating its penetration into biological membranes .
Comparison with Similar Compounds
Similar Compounds
- 2-Formylphenyl benzenesulfonate
- 2-Methoxyphenyl benzenesulfonate
- 2-Formyl-6-hydroxyphenyl benzenesulfonate
Uniqueness
2-Formyl-6-methoxyphenyl benzenesulfonate is unique due to the presence of both formyl and methoxy groups on the phenyl ring, which imparts distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields of research and industry .
Biological Activity
2-Formyl-6-methoxyphenyl benzenesulfonate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, applications in research, and relevant case studies.
Chemical Structure and Properties
The compound consists of a formyl group and a methoxy group attached to a phenyl ring, which is further linked to a benzenesulfonate moiety. Its unique structure allows it to participate in various chemical reactions, enhancing its versatility in biological applications.
Structural Characteristics
- Molecular Formula : CHOS
- Molecular Weight : 281.32 g/mol
- Functional Groups : Formyl (-CHO), Methoxy (-OCH), Benzenesulfonate (-SOR)
The biological activity of this compound is attributed to its ability to interact with various biological targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The methoxy group enhances lipophilicity, facilitating penetration into biological membranes.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. Studies have shown its effectiveness in inhibiting bacterial growth, making it a candidate for further exploration in antimicrobial drug development.
Anticancer Activity
In vitro studies have demonstrated that this compound may possess anticancer properties. For instance, derivatives of similar compounds have shown significant inhibitory effects on cancer cell lines, suggesting that this compound could be explored for its potential as an anticancer agent .
Case Studies
-
Antimicrobial Efficacy
- A study evaluated the antimicrobial activity of various sulfonated compounds, including this compound. Results indicated effective inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL.
- Anticancer Screening
Research Applications
This compound has several applications in scientific research:
- Organic Synthesis : Used as a building block for synthesizing more complex organic molecules.
- Biochemical Studies : Investigated for its role in enzyme inhibition and metabolic pathway analysis.
- Drug Development : Explored as a potential lead compound for developing new therapeutic agents targeting microbial infections and cancer.
Comparative Analysis
Compound Name | Antimicrobial Activity | Anticancer Activity | Notes |
---|---|---|---|
This compound | Moderate | Potential | Effective against several bacterial strains |
2-Methoxyphenyl benzenesulfonate | Low | Low | Less effective compared to the target compound |
2-Formylphenyl benzenesulfonate | Moderate | Moderate | Similar structure but different functional groups |
Properties
IUPAC Name |
(2-formyl-6-methoxyphenyl) benzenesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O5S/c1-18-13-9-5-6-11(10-15)14(13)19-20(16,17)12-7-3-2-4-8-12/h2-10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYRREPLERCADBI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OS(=O)(=O)C2=CC=CC=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00947087 | |
Record name | 2-Formyl-6-methoxyphenyl benzenesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00947087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2426-85-9 | |
Record name | 3-Methoxy-2-[(phenylsulfonyl)oxy]benzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2426-85-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC32731 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32731 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Formyl-6-methoxyphenyl benzenesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00947087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is known about the structural characteristics of 2-Formyl-6-methoxyphenyl benzenesulfonate?
A1: this compound, a derivative of o-vanillin, exhibits distinct structural features. The molecule comprises an o-vanillin group attached to a benzenesulfonate moiety. The o-vanillin group is not coplanar with the phenyl ring of the benzenesulfonate, exhibiting a dihedral angle of 44.96° []. This non-planar conformation can influence the molecule's interactions with other molecules and its overall chemical behavior. The compound forms centrosymmetric dimers linked by C—H⋯O hydrogen bonds. Interestingly, close contacts between bromine (Br) and oxygen (O) atoms are observed between these dimers [], suggesting potential intermolecular interactions.
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